molecular formula C7H3BrFNO B1407293 3-Bromo-6-fluoro-2-hydroxybenzonitrile CAS No. 1521983-70-9

3-Bromo-6-fluoro-2-hydroxybenzonitrile

Cat. No.: B1407293
CAS No.: 1521983-70-9
M. Wt: 216.01 g/mol
InChI Key: UVCQJQUVLRTRTE-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the bromination and fluorination of 2-hydroxybenzonitrile. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography might be employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while oxidation could produce a quinone derivative .

Scientific Research Applications

3-Bromo-6-fluoro-2-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Pathways involved might include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-hydroxybenzonitrile
  • 6-Bromo-2-fluoro-3-hydroxybenzonitrile
  • 3-Bromo-4-fluorobenzonitrile

Uniqueness

3-Bromo-6-fluoro-2-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of bromine, fluorine, and hydroxyl groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

3-bromo-6-fluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCQJQUVLRTRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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